molecular formula C21H18N2OS B2543446 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile CAS No. 341967-44-0

2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile

Cat. No.: B2543446
CAS No.: 341967-44-0
M. Wt: 346.45
InChI Key: UGTCPTYLKJPRPQ-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a nicotinonitrile derivative featuring a sulfur-containing 4-methoxybenzyl substituent at the 2-position, a methyl group at the 4-position, and a phenyl ring at the 6-position of the pyridine core. The 4-methoxybenzylsulfanyl moiety may influence lipophilicity, electronic properties, and binding interactions, as seen in structurally related compounds .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-12-20(17-6-4-3-5-7-17)23-21(19(15)13-22)25-14-16-8-10-18(24-2)11-9-16/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCPTYLKJPRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of appropriate starting materials to form the nicotinonitrile core.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, often using thiol reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors .

Chemical Reactions Analysis

2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile serves as a versatile building block for more complex organic molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, facilitating the development of novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that it can disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects reveal potential mechanisms such as inducing apoptosis or inhibiting cell proliferation in cancer cells . For example, derivatives of nicotinonitriles have demonstrated activity against human cancer cell lines, including those from colon and breast cancers .

Medicine

The therapeutic potential of this compound is under exploration for various diseases. Its interactions with specific molecular targets suggest that it could be developed into a therapeutic agent for conditions like cancer and infections. Ongoing research aims to elucidate its pharmacokinetic properties and efficacy in clinical settings .

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its chemical properties make it suitable for applications in:

  • Material Science : Enhancing the performance characteristics of polymers.
  • Nanotechnology : Serving as a precursor for synthesizing nanostructures with specific functionalities.

Case Studies

  • Anticancer Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Molecular Docking Studies : Research involving molecular docking has shown that this compound interacts effectively with specific proteins involved in disease pathways, indicating its potential as a lead compound for therapeutic development .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

  • 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-phenylnicotinonitrile (CAS: 443740-49-6) Key Differences: Replaces the 4-methoxybenzylsulfanyl group with an ethylsulfanyl chain. This could impact bioavailability in biological systems .
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides Key Similarity: Sulfanyl groups linked to heterocyclic cores (e.g., oxadiazole). Biological Relevance: These compounds exhibit enzyme inhibitory activity against α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX), with IC₅₀ values ranging from 31.62 µM (8g vs. BChE) to 99.30 µM (8b vs. LOX).

Methodology for Sulfanyl-Containing Compounds

  • Michael-Type Addition: Used in synthesizing 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, where thioglycolic acid reacts with α,β-unsaturated ketones. This method could theoretically apply to the target compound by modifying starting materials .
  • Nucleophilic Substitution : and describe reactions involving potassium carbonate and iodomethane in acetonitrile to introduce sulfanyl groups. Similar conditions may be relevant for synthesizing the target compound .

Physicochemical and Structural Properties

  • Related compounds, such as 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid, exhibit defined crystal structures, highlighting the role of sulfanyl groups in packing arrangements .
  • Lipophilicity : The 4-methoxybenzyl group increases logP compared to ethyl or carboxymethyl substituents, which may enhance blood-brain barrier penetration or protein binding .

Biological Activity

2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile, a compound with the CAS number 341967-44-0, belongs to the nicotinonitrile family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The nicotinonitrile scaffold has been associated with various therapeutic effects, including anticancer, antioxidant, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2OS. Its structure consists of a pyridine ring substituted with a sulfanyl group and a methoxybenzyl moiety, which may contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of nicotinonitrile derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of Nicotinonitriles

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.16 ± 0.4
Compound BHepG28.78 ± 0.7
Compound CHeLa4.26 ± 0.3

In a comparative study, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like Doxorubicin, suggesting its potential as a more effective anticancer agent .

Antioxidant Properties

Nicotinonitriles are also recognized for their antioxidant capabilities. These compounds help neutralize free radicals, thereby protecting cells from oxidative stress and related damage. The antioxidant activity is crucial for preventing degenerative diseases associated with oxidative damage .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to cancer progression and other diseases:

  • EGFR Inhibition : Some nicotinonitriles have demonstrated effectiveness as epidermal growth factor receptor (EGFR) inhibitors, which are vital in controlling cell proliferation in tumors .
  • PI3K Inhibition : The phosphoinositide 3-kinase (PI3K) pathway is pivotal in cancer biology; inhibitors targeting this pathway have shown promise in preclinical studies .

Case Studies

  • Anticancer Evaluation : A study synthesized several nicotinonitriles and tested them against multiple human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values comparable to established drugs like Doxorubicin .
  • Mechanistic Insights : Research into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

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